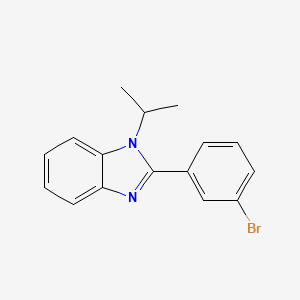

2-(3-Bromophenyl)-1-propan-2-ylbenzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

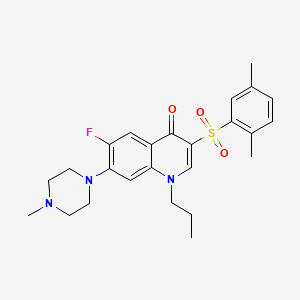

The compound “2-(3-Bromophenyl)-1-propan-2-ylbenzimidazole” belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions .

Synthesis Analysis

While specific synthesis methods for “2-(3-Bromophenyl)-1-propan-2-ylbenzimidazole” are not available, benzimidazoles are generally synthesized from o-phenylenediamine and carboxylic acids (or their derivatives) in the presence of a condensing agent .Molecular Structure Analysis

The molecular structure of benzimidazoles consists of a fused ring structure, which includes a benzene ring and an imidazole ring . The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms .Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .科学的研究の応用

Antifungal Activity : Benzimidazole derivatives have been synthesized and tested for their antifungal activities. For instance, a series of benzimidazole compounds demonstrated potent activity against common and emerging yeasts and molds, such as Aspergillus species, highlighting their potential as novel antifungal agents (Buchta et al., 2004). Another study explored benzimidazole derivatives with morpholine moieties, finding them effective against fungal pathogens including Botrytis cinerea and Sclerotinia sclerotiorum (Zhou et al., 2013).

Antimicrobial Activity : Schiff bases of chitosan incorporating heterocyclic moieties, such as benzimidazole, have demonstrated antimicrobial properties against a variety of bacterial and fungal species. These findings suggest the utility of benzimidazole derivatives in developing new antimicrobial agents (Hamed et al., 2020).

Antioxidant and Antiradical Activity : Research on N9-substituted 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles has shown these compounds to exhibit significant antioxidant activity, comparable to standard antioxidants. This class of compounds has potential for therapeutic use as antioxidants (Spasov et al., 2022).

Anticancer Properties : Some benzimidazole derivatives have been studied for their anticancer activities. Microwave-supported synthesis of novel 1,3-diarylpyrazino[1,2-a]benzimidazole derivatives showed notable anticancer activities, indicating the relevance of these compounds in cancer research (Demirayak et al., 2011).

Chemical Synthesis and Catalysis : Benzimidazole-based compounds, especially those containing palladium complexes, have been utilized in catalytic activities, including C-C coupling reactions. This highlights their importance in synthetic chemistry and materials science (Hahn et al., 2007).

作用機序

Target of Action

Similar compounds have been studied for their antimycobacterial properties . These compounds have been shown to interact with the Pantothenate synthetase of Mycobacterium tuberculosis .

Mode of Action

It is suggested that similar compounds may inhibit the activity of their target proteins, leading to a disruption in the normal functioning of the pathogen .

Biochemical Pathways

Given its potential target, it may interfere with the biosynthesis of pantothenate, a key component of coenzyme a, which is essential for various metabolic processes in the cell .

Pharmacokinetics

Similar compounds have been designed and synthesized with in silico admet prediction .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis, suggesting that they may have potential as antimycobacterial agents .

将来の方向性

特性

IUPAC Name |

2-(3-bromophenyl)-1-propan-2-ylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2/c1-11(2)19-15-9-4-3-8-14(15)18-16(19)12-6-5-7-13(17)10-12/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZNOXAEZXXOKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-bromophenyl)-1-isopropyl-1H-benzo[d]imidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2919682.png)

![2-[(3,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2919684.png)

![5-Methyl-3-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2-oxazole](/img/structure/B2919694.png)

![(E)-4-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2919700.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2919702.png)

![6-chloro-N2-[2-(2-chlorophenoxy)pyridin-4-yl]pyridine-2,5-dicarboxamide](/img/structure/B2919703.png)